3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core substituted at position 3 with a sulfonyl-linked 4-(3-methoxyphenyl)piperazine group and an N-(2-methylpropyl) carboxamide side chain.
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(2-methylpropyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-15(2)14-21-20(24)19-18(7-12-28-19)29(25,26)23-10-8-22(9-11-23)16-5-4-6-17(13-16)27-3/h4-7,12-13,15H,8-11,14H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKKNTOHKDECGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into three primary intermediates:
- Thiophene-2-carboxylic acid derivative (functionalized at the 3-position with a sulfonyl group).
- 4-(3-Methoxyphenyl)piperazine (arylpiperazine moiety).
- 2-Methylpropylamine (carboxamide substituent).
The convergent synthesis strategy involves coupling these components through sulfonylation and amidation reactions.
Synthesis of Thiophene-2-carboxylic Acid Intermediate
Thiophene Functionalization
Thiophene-2-carboxylic acid is commercially available or synthesized via oxidation of 2-methylthiophene using potassium permanganate in acidic conditions. For this compound, the 3-position must be sulfonylated to enable subsequent piperazine coupling.
Sulfonation Protocol
- Chlorosulfonation : Thiophene-2-carboxylic acid reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 3-chlorosulfonylthiophene-2-carboxylic acid.
- Quenching : The reaction is quenched with ice-water, and the sulfonyl chloride intermediate is isolated via filtration.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorosulfonation | ClSO₃H, 0–5°C, 2 hrs | 85% |
Preparation of 4-(3-Methoxyphenyl)piperazine
Palladium-Catalyzed N-Arylation
The piperazine ring is functionalized via a Pd-catalyzed coupling between piperazine and 1-bromo-3-methoxybenzene. This method, adapted from Buchwald-Hartwig amination protocols, employs the following conditions:
Optimized Reaction Conditions
- Catalyst : Pd(OAc)₂ (2 mol%)
- Ligand : BINAP (4 mol%)
- Base : K₃PO₄ (2.5 equiv)
- Solvent : Toluene, 110°C, 24 hrs
Key Data :
| Aryl Halide | Product Yield | Turnover Number (TON) |
|---|---|---|
| 1-Bromo-3-methoxybenzene | 92% | 46 |
Coupling of Sulfonyl Chloride with Piperazine
Sulfonamide Formation
The sulfonyl chloride intermediate reacts with 4-(3-methoxyphenyl)piperazine in the presence of a base to form the sulfonamide linkage:
Reaction Protocol :
- Base : Triethylamine (3 equiv) in dichloromethane (DCM).
- Temperature : Room temperature, 12 hrs.
- Workup : Aqueous extraction followed by column chromatography (SiO₂, ethyl acetate/hexanes).
Key Data :
| Piperazine Derivative | Solvent | Base | Yield |
|---|---|---|---|
| 4-(3-Methoxyphenyl)piperazine | DCM | Et₃N | 88% |
Carboxamide Formation with 2-Methylpropylamine
Activation of Carboxylic Acid
The sulfonated thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):
Procedure :
- Reagent : SOCl₂ (5 equiv), reflux, 3 hrs.
- Quenching : Excess SOCl₂ is removed under reduced pressure.
Amidation Reaction
The acid chloride reacts with 2-methylpropylamine to form the target carboxamide:
Optimized Conditions :
- Solvent : Tetrahydrofuran (THF), 0°C → room temperature.
- Base : Pyridine (2 equiv).
- Time : 6 hrs.
Key Data :
| Amine | Solvent | Base | Yield |
|---|---|---|---|
| 2-Methylpropylamine | THF | Pyridine | 78% |
Integrated Synthesis Pathway
The full synthesis is summarized below:
- Thiophene-2-carboxylic acid → 3-chlorosulfonylthiophene-2-carboxylic acid (ClSO₃H).
- Piperazine + 1-bromo-3-methoxybenzene → 4-(3-methoxyphenyl)piperazine (Pd(OAc)₂/BINAP).
- Sulfonamide formation (Et₃N, DCM).
- Carboxamide formation (SOCl₂, 2-methylpropylamine).
Overall Yield : 52% (four steps).
Challenges and Optimization Strategies
Sulfonation Regioselectivity
Sulfonation at the 3-position of thiophene-2-carboxylic acid is non-trivial due to competing 4- and 5-position reactivity. Low-temperature control (0–5°C) and stoichiometric ClSO₃H minimize byproducts.
Pd-Catalyzed Coupling Efficiency
The use of bulky phosphine ligands (e.g., BINAP) suppresses β-hydride elimination, improving arylpiperazine yields.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the thiophene and piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, palladium catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Activities
- Antimicrobial Activity
- Antitumor Potential
- Neuropharmacological Effects
Therapeutic Applications
- Antidepressant and Anxiolytic Effects
- Analgesic Properties
Synthesis and Derivatives
The synthesis of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide typically involves multi-step organic reactions, including sulfonation and coupling reactions with piperazine derivatives. Variants of this compound have been synthesized to enhance specific biological activities, leading to a series of related compounds with modified pharmacological profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |
| Study B | Antitumor Effects | Showed reduced tumor size in xenograft models when administered with standard chemotherapy agents. |
| Study C | Neuropharmacological Effects | Provided evidence for modulation of serotonin receptors, indicating potential use as an antidepressant. |
Mechanism of Action
The mechanism of action of 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analog: Letermovir (Antiviral Agent)
Key Features :
Comparison :
- Letermovir’s quinazoline core and trifluoromethyl substituents confer antiviral activity (CMV prophylaxis), whereas the main compound’s thiophene-carboxamide and sulfonyl groups may favor different targets, such as kinases or microbial enzymes.
- The sulfonyl group in the main compound could improve aqueous solubility compared to Letermovir’s low water solubility.
Thiophene Carboxamide Derivatives (Antimicrobial Activity)
Example Compound: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide . Key Features:
- Core Structure : Thiophene-3-carboxamide.
- Substituents : Chlorophenyl and isopropyl groups enhance antimicrobial activity.
- Molecular Weight : ~409.93 g/mol (estimated).
Comparison :
- Both compounds share a thiophene-carboxamide backbone, but the main compound’s sulfonyl-piperazine group replaces the chlorophenyl/imino substituents.
Piperazine Derivatives with Hydroxyphenyl Substituents
Example Compound: N-(1S)-1-{[(3S)-4-(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-5-phenoxypyridine-2-carboxamide (Compound 14) . Key Features:
- Core Structure : Pyridine-carboxamide with hydroxyphenyl-piperazine.
Comparison :
- The 3-hydroxyphenyl group in Compound 14 contrasts with the main compound’s 3-methoxyphenyl group, affecting metabolic stability (methoxy resists oxidation better than hydroxy).
- The pyridine core in Compound 14 may enhance CNS penetration compared to the thiophene core.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide is a synthetic derivative that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antioxidant and anticancer activities, as well as its potential mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 499.6 g/mol. The structure includes a thiophene ring, a piperazine moiety, and a methoxyphenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H29N3O4S2 |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 1251584-43-6 |
Antioxidant Activity
Research has demonstrated that derivatives of compounds similar to this compound exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay indicates that these compounds can effectively neutralize free radicals, demonstrating a capacity greater than that of ascorbic acid in some cases .
Anticancer Activity
The anticancer potential of this compound was evaluated through various in vitro assays against human cancer cell lines, including U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer). The results indicated a higher cytotoxic effect against U-87 cells compared to MDA-MB-231 cells, suggesting selective activity against certain cancer types .
Table: Anticancer Activity Results
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| U-87 | 15 | High |
| MDA-MB-231 | 25 | Moderate |
The biological activity of the compound is believed to stem from its ability to interact with specific molecular targets within cells. It may function as an agonist or antagonist at various receptors, influencing pathways related to cell proliferation and apoptosis. The presence of the piperazine and thiophene moieties is thought to enhance its binding affinity to these targets, thereby modulating biological responses effectively .
Case Studies
Several studies have focused on similar compounds with structural analogies to this compound. For example:
- Study on Hydrazone Derivatives : A study evaluated hydrazone derivatives containing thiophene moieties for their anticancer and antioxidant activities. These compounds exhibited promising results, indicating that structural modifications can significantly enhance biological efficacy .
- Comparative Analysis : A comparative analysis of various piperazine derivatives showed that modifications in the substituents on the piperazine ring could alter the pharmacological profiles, emphasizing the importance of structural diversity in drug design .
Q & A
Basic: What synthetic strategies are optimal for preparing 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide?
Answer:
The synthesis typically involves sequential sulfonylation and carboxamide coupling. A validated approach (Figure 1) includes:
Sulfonylation : React 4-(3-methoxyphenyl)piperazine with thiophene-2-carboxylic acid sulfonyl chloride under inert conditions (e.g., THF, 0°C to room temperature, 12–24 hours) to form the sulfonylated intermediate .
Carboxamide Formation : Couple the intermediate with 2-methylpropylamine using HBTU or BOP as coupling agents, with Et3N as a base. Purify via silica gel chromatography (eluent: CH2Cl2/MeOH gradient) .
Key Optimization : Adjust stoichiometry (1:1.1 molar ratio of sulfonyl chloride to piperazine) and monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane).
Basic: How is structural confirmation performed for this compound?
Answer:
Use a combination of:
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify piperazine protons (δ 2.5–3.5 ppm), sulfonyl group (δ ~3.8 ppm), and thiophene carbons (δ 120–140 ppm) .
- HRMS : Confirm molecular ion [M+H]<sup>+</sup> (e.g., m/z 493.1234 for C21H25N3O4S2) .
- IR Spectroscopy : Identify sulfonyl (S=O stretch at ~1150–1300 cm<sup>−1</sup>) and carboxamide (C=O at ~1650 cm<sup>−1</sup>) groups .
Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound?
Answer:
Focus on:
Piperazine Modifications : Replace 3-methoxyphenyl with halogenated (e.g., 3-chlorophenyl) or bulkier aryl groups to enhance receptor binding. Compare IC50 shifts in target assays .
Thiophene Substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to modulate electronic effects and solubility .
Carboxamide Chain : Replace 2-methylpropyl with cyclohexyl or furfuryl groups to improve metabolic stability. Assess log P and bioavailability in in vitro ADME models .
Data-Driven Example : A 3-chlorophenyl analog showed 2.5-fold higher in vitro antitumor activity (IC50 = 2.5 µM vs. 5.46 µM for the parent compound) .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Answer:
Contradictions (e.g., variable IC50 values for similar compounds) require:
Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer) and controls (e.g., Combretastatin A-4) .
Statistical Validation : Apply ANOVA to compare replicates (n ≥ 3) and exclude outliers via Grubbs’ test.
Computational Modeling : Perform molecular docking to correlate activity with binding affinity (e.g., ΔG values) .
Case Study : Discrepancies in IC50 for piperazine analogs (2.5–5.46 µM) were attributed to differences in assay conditions (e.g., serum concentration) .
Advanced: What methodologies are effective for assessing pharmacokinetic properties?
Answer:
Solubility : Use shake-flask method (pH 7.4 PBS) with HPLC quantification. Log P can be predicted via computational tools (e.g., ChemAxon) .
Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
Plasma Protein Binding : Apply ultrafiltration or equilibrium dialysis .
Example : A thiophene-2-carboxamide analog exhibited 85% plasma protein binding, requiring dose adjustment in in vivo studies .
Basic: What purification techniques are critical for isolating this compound?
Answer:
- Silica Gel Chromatography : Use gradient elution (CH2Cl2/MeOH 95:5 to 85:15) to resolve sulfonylated intermediates .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H2O) for final product crystallization.
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >95% purity .
Advanced: How to design experiments for target identification?
Answer:
Radioligand Binding Assays : Screen against GPCR panels (e.g., serotonin 5-HT1A/5-HT2A) using [<sup>3</sup>H]-ligands .
Kinase Profiling : Use kinase inhibition arrays (e.g., Eurofins) to identify off-target effects.
CRISPR-Cas9 Knockout : Validate target relevance in cellular models .
Finding : A related piperazine-sulfonamide compound showed high affinity for dopamine D3 receptors (Ki = 12 nM) .
Advanced: What computational tools predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Model interactions with receptor active sites (e.g., piperazine moiety in D3 receptor) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Develop regression models using descriptors like polar surface area and H-bond donors .
Basic: What analytical methods confirm compound stability under experimental conditions?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor via HPLC .
- NMR Stability : Track decomposition products (e.g., sulfonic acid formation) in DMSO-d6 over 72 hours .
Advanced: How to address low solubility in aqueous buffers?
Answer:
Prodrug Design : Introduce phosphate esters or PEGylated chains .
Co-Solvent Systems : Use DMSO/PBS (≤10% DMSO) for in vitro assays .
Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
